molecular formula C10H9FN4OS B5540370 N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No.: B5540370
M. Wt: 252.27 g/mol
InChI Key: FFLKWFYEJKQMPN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a triazole ring, and a sulfanylacetamide moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

The synthesis of N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the sulfanylacetamide moiety: This can be done through thiol-ene reactions or other suitable coupling reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorophenyl group are known to interact with enzymes and receptors, modulating their activity. The sulfanylacetamide moiety can form covalent bonds with target proteins, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

When compared to other similar compounds, N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • N-(2-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
  • N-(2-bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
  • N-(2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

These compounds share the triazole and sulfanylacetamide moieties but differ in the substituents on the phenyl ring, which can significantly impact their reactivity and applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c11-7-3-1-2-4-8(7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLKWFYEJKQMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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